molecular formula C8H11N3O B2882370 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane CAS No. 2031259-34-2

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B2882370
CAS No.: 2031259-34-2
M. Wt: 165.196
InChI Key: NOAWNIBBMPGQEN-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-azabicyclo[2.1.1]hexan-1-yl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-11-7(12-5)8-2-6(3-8)4-9-8/h6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAWNIBBMPGQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C23CC(C2)CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermolecular [3 + 2] Cycloaddition

The 2-azabicyclo[2.1.1]hexane (aza-BCH) core is typically synthesized via a [3 + 2] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and imines. This method, optimized by recent studies, enables the construction of multisubstituted aza-BCHs with excellent stereocontrol. For example, reacting BCB derivatives with N-protected imines under mild Lewis acid catalysis yields 2-azabicyclo[2.1.1]hexanes with substituents at the bridgehead positions. The reaction proceeds via a stepwise mechanism involving zwitterionic intermediates, with yields exceeding 80% for electronically diverse substrates.

Photochemical [2 + 2] Cycloaddition

Alternative routes employ photochemical [2 + 2] cycloadditions to access bicyclo[2.1.1]hexane modules. UV irradiation of strained olefins, such as norbornene derivatives, generates fused bicyclic systems that can be further functionalized. This approach provides access to 1,2-disubstituted aza-BCHs, which are critical for subsequent coupling with oxadiazole units. Recent work demonstrates that visible-light photocatalysis improves reaction efficiency, reducing side products associated with traditional UV methods.

Synthesis of 5-Methyl-1,3,4-oxadiazole Derivatives

Cyclodehydration of Diacylhydrazides

The 5-methyl-1,3,4-oxadiazole moiety is synthesized via cyclodehydration of N-acetylated hydrazides. A representative protocol involves:

  • Condensation of carboxylic acids with hydrazine hydrate to form acid hydrazides.
  • Acylation with acetyl chloride to yield diacylhydrazides.
  • Cyclization using phosphorus oxychloride (POCl₃) or triphenylphosphine/carbon tetrachloride (Ph₃P/CCl₄).

For instance, treatment of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide with Ph₃P/CCl₄ in acetonitrile at 100°C produces 5-methyl-1,3,4-oxadiazoles in 58–75% yield. The choice of dehydrating agent significantly impacts efficiency: POCl₃ achieves faster cyclization but requires stringent moisture control, while Ph₃P/CCl₄ offers better functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclodehydration reactions, reducing reaction times from hours to minutes. A study using POCl₃ under microwave conditions (150°C, 15 min) achieved 85% yield for 2,5-disubstituted-1,3,4-oxadiazoles, demonstrating the method’s scalability for gram-scale synthesis.

Coupling Strategies for Bicyclic Amine-Oxadiazole Conjugation

Nucleophilic Substitution at the Bicyclic Scaffold

Functionalization of the aza-BCH core at position 2 is critical for oxadiazole attachment. A two-step sequence is employed:

  • Introduction of a Leaving Group : Treating 2-azabicyclo[2.1.1]hexane-2-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which is subsequently converted to a bromo or iodo derivative via Appel reaction.
  • Nucleophilic Displacement : Reacting the halogenated aza-BCH with 5-methyl-1,3,4-oxadiazole-2-thiolate (generated in situ from the oxadiazole and NaH) in DMF at 60°C affords the target compound. Yields range from 45–65%, with side products arising from steric hindrance at the bridgehead.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers an alternative pathway. Suzuki-Miyaura coupling between 2-bromo-2-azabicyclo[2.1.1]hexane and 5-methyl-1,3,4-oxadiazole-2-boronic acid achieves conjugation in 70% yield using Pd(PPh₃)₄ and K₂CO₃ in toluene/water. This method avoids harsh conditions but requires pre-functionalized boronic acid derivatives, which are synthetically laborious to prepare.

Integrated Synthetic Routes

Sequential Cyclization-Coupling Approach

A convergent synthesis involves parallel preparation of the aza-BCH and oxadiazole units followed by coupling:

Step Reaction Conditions Yield
1 Aza-BCH synthesis [3 + 2] cycloaddition, CH₂Cl₂, −20°C 82%
2 Oxadiazole synthesis Ph₃P/CCl₄, CH₃CN, 100°C 58%
3 Coupling NaH, DMF, 60°C, 12 h 53%

This route provides modularity but suffers from moderate overall yields due to stepwise purification requirements.

Tandem Cyclization Strategy

An innovative one-pot method combines aza-BCH formation and oxadiazole cyclization:

  • React BCB with an imine bearing a pre-installed hydrazide group.
  • Subject the intermediate to in situ acylation and cyclization using POCl₃.

Preliminary results show 35% yield, with optimization ongoing to suppress hydrolysis of the acid chloride intermediate.

Challenges and Optimization Strategies

Steric Hindrance

The bridgehead substituents on the aza-BCH core impede nucleophilic attack at position 2. Mitigation strategies include:

  • Using bulkier leaving groups (e.g., triflate instead of bromide) to enhance reactivity.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve interfacial contact in biphasic systems.

Oxadiazole Ring Stability

The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions. Storage under inert atmosphere and avoidance of aqueous workups during coupling steps are essential.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors that are critical for the survival and proliferation of cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Other Bicyclic Systems

  • 2-Azabicyclo[2.2.0]hexenes: Less synthetically accessible due to challenges in introducing carboxyl groups, making the [2.1.1] system more practical for amino acid synthesis .
  • 2-Azabicyclo[2.2.2]octanes : Larger ring systems (e.g., 2-azabicyclo[2.2.2]octane derivatives) show distinct conformational behavior and are explored for CNS-targeting drugs, differing from the compact [2.1.1] scaffold .

Biological Activity

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane is a compound that features a unique bicyclic structure combined with a 1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
IUPAC Name 2-(2-azabicyclo[2.1.1]hexan-1-yl)-5-methyl-1,3,4-oxadiazole
PubChem CID 125424477
Appearance Liquid
Storage Temperature 4 °C

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of this structure can possess antibacterial, antifungal, and antiviral activities:

  • Antibacterial Activity : A series of studies have demonstrated that derivatives of 1,3,4-oxadiazole can effectively inhibit various bacterial strains. For instance, compounds with specific substituents on the oxadiazole ring showed potent activity against Mycobacterium tuberculosis and other resistant strains .
  • Antifungal Activity : The oxadiazole derivatives have also been evaluated for their antifungal properties. Some studies suggest that these compounds can disrupt fungal cell wall synthesis or interfere with essential metabolic pathways .

Study on Antitubercular Activity

In a notable study by Desai et al., several pyridine-based derivatives of 1,3,4-oxadiazole were synthesized and tested for their antitubercular effects. The most active compounds demonstrated significant inhibition against Mycobacterium bovis BCG with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM . Molecular docking studies revealed strong binding affinities to the enoyl reductase (InhA) enzyme, crucial for fatty acid biosynthesis in mycobacteria.

Research on Antimicrobial Mechanisms

Another investigation focused on the mechanism of action of oxadiazole derivatives against Gram-positive bacteria. Compounds were found to inhibit lipoteichoic acid synthesis, which is vital for bacterial growth and biofilm formation. This mechanism highlights the potential of these compounds in treating resistant bacterial infections .

Pharmacological Applications

The biological activity of this compound extends beyond antimicrobial effects:

  • Anticancer Properties : Preliminary studies suggest that oxadiazole derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Anti-inflammatory Effects : Some research indicates that these compounds may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .

Q & A

Q. How can synthetic routes for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane be optimized to improve yield and purity?

Methodological Answer: Optimization involves multi-step strategies:

  • Step 1: Use regioselective cyclization to assemble the bicyclo[2.1.1]hexane core under controlled temperature (e.g., 0–25°C) to minimize side reactions .
  • Step 2: Introduce the 5-methyl-1,3,4-oxadiazole moiety via coupling reactions (e.g., HATU-mediated amidation) with rigorous purification via flash chromatography or crystallization .
  • Step 3: Monitor reaction progress via LC-MS and confirm purity (>95%) using HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing the bicyclic structure and functional groups of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the azabicyclo[2.1.1]hexane scaffold and oxadiazole substitution. Key signals include δ ~3.5–4.0 ppm for bridgehead protons and δ ~160–170 ppm for oxadiazole carbons .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C8_8H10_{10}N3_3O) with <2 ppm mass error .
  • X-ray Crystallography: Resolve the bicyclic geometry and confirm stereochemistry if chiral centers are present .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?

Methodological Answer:

  • Assay Validation: Standardize cell lines (e.g., HEK293 vs. HeLa) and control for oxadiazole hydrolysis under varying pH (e.g., 6.5–7.4) .
  • Metabolite Screening: Use LC-MS/MS to identify degradation products (e.g., free oxadiazole or bicyclic amines) that may interfere with activity .
  • Dose-Response Curves: Perform IC50_{50} titrations in triplicate with statistical analysis (e.g., ANOVA) to account for batch-to-batch variability .

Q. What computational strategies are effective for predicting binding interactions between this compound and target enzymes (e.g., kinases)?

Methodological Answer:

  • Docking Studies: Use Schrödinger’s Glide or AutoDock Vina to model the oxadiazole ring’s hydrogen-bonding interactions with catalytic lysine residues .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility of the bicyclic core .
  • Free Energy Perturbation (FEP): Calculate ΔG binding for methyl-substituted analogs to guide SAR optimization .

Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate degradation?

Methodological Answer:

  • Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC. Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .
  • Light Sensitivity: Use amber glassware during synthesis and storage; UV/Vis spectroscopy (200–400 nm) identifies photodegradation products .
  • Buffered Solutions: Prepare stock solutions in anhydrous DMSO (≤0.1% H2_2O) to avoid hydrolysis of the oxadiazole ring .

Q. What experimental approaches elucidate the compound’s mechanism of action in modulating enzyme activity?

Methodological Answer:

  • Kinetic Assays: Measure KmK_m and VmaxV_{max} shifts in target enzymes (e.g., cytochrome P450) via fluorogenic substrates .
  • Isothermal Titration Calorimetry (ITC): Quantify binding stoichiometry (n) and enthalpy (ΔH) to distinguish competitive vs. allosteric inhibition .
  • Cryo-EM: Resolve enzyme-compound complexes at near-atomic resolution to map interaction sites .

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